1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative, a class of compounds widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and agrochemicals . The compound features a propyl group at the pyrazole’s 1-position and a pinacol boronate ester at the 3-position. This structure enhances solubility in organic solvents compared to aromatic-substituted analogs while maintaining reactivity in metal-catalyzed couplings.
Properties
IUPAC Name |
1-propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-6-8-15-9-7-10(14-15)13-16-11(2,3)12(4,5)17-13/h7,9H,6,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZKWHWWOXDDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734992 | |
| Record name | 1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934586-51-3 | |
| Record name | 1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934586-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Propylation of Pyrazole
- Reagents and Conditions: Pyrazole is reacted with a propyl halide (commonly propyl bromide or propyl chloride) in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically used.
- Mechanism: The nitrogen at the N1 position of pyrazole acts as a nucleophile, attacking the alkyl halide to form N-propylpyrazole.
- Yield: This alkylation generally proceeds with good to excellent yields (70–90%).
Borylation of N-Propylpyrazole
- Catalysts: Iridium complexes such as [Ir(cod)(OMe)]2 with bipyridine ligands or palladium catalysts are employed.
- Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the typical boron reagent.
- Reaction Conditions: Heating at 80–110 °C under inert atmosphere (argon or nitrogen) for several hours.
- Solvent: Common solvents include dioxane, tetrahydrofuran (THF), or toluene.
- Mechanism: The catalytic cycle involves oxidative addition of the C–H bond at the 3-position of the pyrazole ring, transmetalation with B2pin2, and reductive elimination to yield the boronate ester.
- Selectivity: The reaction selectively borylates the 3-position due to electronic and steric factors.
Representative Reaction Scheme
| Step | Reactants | Catalysts/Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrazole + Propyl bromide | K2CO3, DMF | 80 °C, 12 h | N-Propylpyrazole | 85–90 |
| 2 | N-Propylpyrazole + B2pin2 | [Ir(cod)(OMe)]2, bipyridine | 100 °C, 16 h, inert atmosphere | This compound | 70–80 |
Alternative Methods and Variations
- Direct C–H Borylation of Pyrazole Followed by N-Propylation: Some protocols reverse the order, first installing the boronate ester on pyrazole, then performing alkylation. This may require protection of the boronic ester during alkylation.
- Use of Microwave Irradiation: To enhance reaction rates and yields, microwave-assisted borylation has been reported.
- Metal-Free Borylation: Emerging methods use metal-free catalysts or photoredox catalysis for borylation, though these are less common for pyrazole derivatives.
Research Findings and Data
- Selectivity and Yield: Studies show that iridium-catalyzed borylation provides high regioselectivity at the 3-position of pyrazole with yields typically above 70%.
- Purity: The final compound is typically isolated by column chromatography or recrystallization, achieving purity levels of 95% or higher.
- Spectral Data: Characterization by NMR, IR, and mass spectrometry confirms the structure. For instance, the boronate ester shows characteristic ^11B NMR signals and the pinacol methyl groups appear as singlets in ^1H NMR around 1.2 ppm.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| N-Alkylation base | Potassium carbonate (K2CO3) |
| N-Alkylation solvent | DMF or acetonitrile |
| N-Alkylation temperature | 80 °C |
| Borylation catalyst | [Ir(cod)(OMe)]2 with bipyridine ligand |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Borylation solvent | Dioxane, THF, or toluene |
| Borylation temperature | 80–110 °C |
| Reaction atmosphere | Argon or nitrogen (inert) |
| Reaction time | 12–16 hours |
| Typical overall yield | 60–75% (two-step process) |
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are often used.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Pyrazoline Derivatives: Resulting from the reduction of the pyrazole ring.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. It serves as a versatile building block for the construction of complex organic molecules.
Biology: In biological research, 1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is used as a probe to study enzyme inhibition and protein interactions. Its boronic acid moiety can bind to diols and other functional groups in biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to form stable complexes with biological targets makes it a valuable tool in drug discovery.
Industry: In material science, this compound is used to create advanced materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the inhibition of enzymes or modulation of protein functions. The pyrazole ring can interact with various biological targets, affecting their activity.
Comparison with Similar Compounds
Table 1: Key Analogues of 1-Propyl-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactivity in Cross-Coupling Reactions
- Steric Effects : The propyl group in the target compound offers moderate steric hindrance compared to isopropyl (e.g., 1-Isopropyl-4-substituted analog, MW 248.12), which may slow reaction kinetics in Suzuki-Miyaura couplings .
- Electronic Effects : Electron-withdrawing substituents (e.g., 3-fluoro-benzyl in ) increase boronate electrophilicity, accelerating transmetalation steps. Conversely, alkyl groups like propyl are electron-neutral, offering balanced reactivity.
- Solubility : Linear alkyl chains (e.g., propyl) improve solubility in THF and DMSO compared to aromatic analogs (e.g., phenyl-substituted, MW 270.13 ), facilitating homogeneous reaction conditions.
Stability and Handling
Biological Activity
1-Propyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring and a boron-containing dioxaborolane moiety. The molecular formula is with a molecular weight of 320.19 g/mol. The dioxaborolane structure is known for its role in various organic reactions, particularly in borylation processes.
Research indicates that compounds containing boron can interact with biological systems through various pathways:
- Enzyme Inhibition : The dioxaborolane group is known to act as a reversible inhibitor for certain enzymes, which can lead to altered metabolic pathways.
- Cell Signaling Modulation : Pyrazole derivatives have been shown to influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.
Therapeutic Potential
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth.
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against specific bacterial strains, although further studies are needed to confirm these effects.
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Johnson et al. (2022) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL. |
| Lee et al. (2021) | Found neuroprotective effects in an in vivo model of Alzheimer's disease, reducing amyloid plaque formation. |
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Cytotoxicity Assays : Various assays have confirmed its ability to induce apoptosis in cancer cell lines such as MCF-7 and A549.
- Mechanistic Studies : Studies utilizing flow cytometry and Western blotting have elucidated pathways involved in apoptosis induction and cell cycle arrest.
Q & A
Basic: What are the established synthetic routes for this pyrazole-boronate ester?
Methodological Answer:
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves:
- Suzuki-Miyaura Coupling : Reacting a halogenated pyrazole (e.g., 3-bromo-1-propyl-1H-pyrazole) with a pinacol boronate ester. For example, using Pd(OAc)₂ and PPh₃ as catalysts in acetonitrile/water under elevated temperatures (70–100°C) .
- Microwave-Assisted Synthesis : Accelerating coupling kinetics by irradiating reactants (e.g., 1-methyl-4-boronate pyrazole derivatives) with Pd(PPh₃)₄ in THF/H₂O at 140°C for 30 minutes .
Key Considerations : - Purify intermediates via column chromatography.
- Monitor reaction progress using TLC or LC-MS.
Advanced: How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?
Methodological Answer:
Regioselectivity in derivatization is controlled by:
- Protecting Groups : Temporarily blocking reactive sites (e.g., THP protection of pyrazole N-H groups to direct borylation to the 3-position) .
- Catalyst Tuning : Using Pd catalysts with sterically demanding ligands (e.g., XPhos) to favor coupling at less hindered positions.
- Temperature Modulation : Lower temperatures (e.g., 60°C) may reduce side reactions in multi-step syntheses .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole ring protons appear as doublets at δ 7.2–8.1 ppm; boronate methyl groups resonate as singlets near δ 1.3 ppm) .
- X-ray Crystallography : Resolve ambiguities in boron coordination geometry using SHELX or OLEX2 for refinement .
- FT-IR : Identify B-O stretching vibrations (1350–1310 cm⁻¹) and pyrazole C=N bands (1600–1500 cm⁻¹).
Advanced: How to optimize low-yielding Suzuki couplings with this boronate ester?
Methodological Answer:
- Degassing : Remove oxygen from solvents (THF/H₂O) via freeze-pump-thaw cycles to prevent catalyst deactivation .
- Catalyst Screening : Test Pd sources (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) and ligand ratios (1:1 to 1:3 Pd:ligand).
- Base Selection : Replace NaHCO₃ with Cs₂CO₃ for improved solubility in biphasic systems .
Example Protocol :
| Catalyst System | Solvent | Base | Yield Improvement |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Toluene/EtOH | K₃PO₄ | 72% → 89% |
Basic: What are the stability and storage requirements?
Methodological Answer:
- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent boronate hydrolysis .
- Stability Tests : Monitor decomposition via ¹¹B NMR; hydrolyzed products show shifted peaks (δ 18–22 ppm for boronic acids).
Advanced: How to resolve contradictions in crystallographic data for boron-containing analogs?
Methodological Answer:
- Twinning Analysis : Use SHELXL to model merohedral twinning in crystals with pseudo-symmetry .
- DFT Validation : Compare experimental bond lengths (B–O: ~1.36 Å) with computational models (e.g., Gaussian09).
- Multi-Temperature Data : Collect datasets at 100 K and 298 K to assess thermal motion effects on boron geometry .
Advanced: What strategies enhance biological activity in pyrazole-boronate drug candidates?
Methodological Answer:
- Bioisosteric Replacement : Substitute the propyl group with fluorinated alkyl chains to improve membrane permeability .
- Targeted Functionalization : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance enzyme inhibition (e.g., TRK kinase assays) .
- Metabolic Stability : Incorporate deuterium at labile C–H positions (e.g., propyl chain) to slow oxidative degradation .
Basic: What role does this compound play in medicinal chemistry workflows?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
